molecular formula C16H9F3O4 B7792253 7-hydroxy-3-[2-(trifluoromethoxy)phenyl]-2H-chromen-2-one

7-hydroxy-3-[2-(trifluoromethoxy)phenyl]-2H-chromen-2-one

Cat. No.: B7792253
M. Wt: 322.23 g/mol
InChI Key: VSAMMJZZFGTKRP-UHFFFAOYSA-N
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Description

7-Hydroxy-3-[2-(trifluoromethoxy)phenyl]-2H-chromen-2-one is a synthetic organic compound with the molecular formula C16H9F3O4. It is a derivative of chromen-2-one, featuring a trifluoromethoxy group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-[2-(trifluoromethoxy)phenyl]-2H-chromen-2-one typically involves the introduction of the trifluoromethoxy group through a trifluoromethoxylation reaction. This process can be challenging due to the volatility and reactivity of the reagents involved. Recent advances have made it more accessible by developing innovative reagents that facilitate the trifluoromethoxylation reaction .

Industrial Production Methods

The use of robust and scalable trifluoromethoxylation reagents would be crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-[2-(trifluoromethoxy)phenyl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include ketones from oxidation, alcohols from reduction, and substituted derivatives from nucleophilic substitution .

Scientific Research Applications

7-Hydroxy-3-[2-(trifluoromethoxy)phenyl]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-3-[2-(trifluoromethoxy)phenyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one
  • 7-Hydroxy-3-[3-(trifluoromethoxy)phenyl]-2H-chromen-2-one

Uniqueness

The uniqueness of 7-hydroxy-3-[2-(trifluoromethoxy)phenyl]-2H-chromen-2-one lies in the position of the trifluoromethoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional variation can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

7-hydroxy-3-[2-(trifluoromethoxy)phenyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3O4/c17-16(18,19)23-13-4-2-1-3-11(13)12-7-9-5-6-10(20)8-14(9)22-15(12)21/h1-8,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAMMJZZFGTKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC3=C(C=C(C=C3)O)OC2=O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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